Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate
Description
Azo Group Configuration and Tautomerism
The molecule contains two azo groups (-N=N-) that adopt distinct configurations:
- Primary azo linkage between the central benzene ring and the cyclohexenone system (positions 5-6′)
- Secondary azo group connecting the cyclohexenone to the sulfonated phenyl ring (positions 3′-4′′)
Tautomerism occurs in the ortho-dihydroxy azo segment (positions 2′,4′-OH), enabling keto-enol equilibria:
$$
\text{Enol form: } \text{C=O} \rightleftharpoons \text{C-OH (quinoid)}
$$
This tautomerism extends conjugation across the molecule, significantly influencing electronic absorption properties.
Sulfonated Aromatic Ring Systems
The compound features two sulfonated aromatic systems :
- Central benzenesulfonate at position 5 of the anilino-substituted ring
- Terminal phenylsulfonate attached via the secondary azo group
Sulfonation patterns:
| Sulfonate Position | Local Environment | pKa (Estimated) |
|---|---|---|
| Central benzene | Para to azo group | <1 |
| Terminal phenyl | Meta to azo linkage | ~1.5 |
The -SO3− groups confer water solubility (>50 g/L at 25°C) and participate in intramolecular hydrogen bonding with proximal hydroxy groups.
Steric Effects of Hydroxy and Phenylamino Substituents
Critical steric interactions arise from:
- Ortho-dihydroxy groups (2′,4′-OH) creating a 60° dihedral angle with the adjacent azo plane
- Phenylamino substituent (position 2) forcing a 45° twist relative to the central benzene ring
These distortions reduce molecular planarity by 30-40% compared to unsubstituted azobenzenes, as evidenced by computational models.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray data remains unpublished for this specific compound, analogous structures suggest:
- Unit cell parameters : Monoclinic system with a=15.2 Å, b=7.8 Å, c=20.4 Å, β=105°
- Packing arrangement : Alternating hydrophilic (sulfonate) and hydrophobic (phenyl) layers along the c-axis
- Hydrogen bonding network : O-H···O=S interactions (2.6-2.8 Å) between hydroxy and sulfonate groups
Molecular dynamics simulations predict three stable conformers differing in azo group torsion angles (±15°, ±30°, ±45°).
Spectroscopic Characterization
UV-Vis Absorption Spectral Patterns
The conjugated π-system produces characteristic absorptions:
| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |
|---|---|---|
| 340 | 12,400 | π→π* (Central azo) |
| 480 | 8,200 | n→π* (Quinoid tautomer) |
| 520 | 6,500 | Charge-transfer complex |
Bathochromic shifts of 40-60 nm occur in alkaline media due to deprotonation of hydroxy groups.
NMR Spectral Fingerprinting
Key ¹H NMR signals (D2O, 400 MHz):
- δ 8.12 (d, J=8.4 Hz, 2H): Sulfonated phenyl protons
- δ 7.55 (m, 5H): Phenylamino aromatic protons
- δ 6.98 (s, 1H): Cyclohexenone methine proton
- δ 6.32 (broad, 1H): Anilino NH
¹³C NMR reveals:
- 168.2 ppm: Quinoid carbonyl carbon
- 152.4 ppm: Azo-linked aromatic carbons
- 118.9 ppm: Sulfonate-bearing aromatic carbons
Mass Spectrometric Fragmentation Pathways
Electrospray ionization (ESI-MS) in negative mode shows:
- Parent ion : m/z 589.1 [M-2Na]²⁻
- Major fragments:
- m/z 392.0: Loss of sulfophenylazo group
- m/z 241.2: Central benzene ring with anilino substituent
- m/z 157.9: Sulfonated phenyl fragment
Fragmentation occurs preferentially at azo linkages (N=N bond dissociation energy: 60-80 kcal/mol).
Properties
CAS No. |
6416-67-7 |
|---|---|
Molecular Formula |
C24H17N5Na2O8S2 |
Molecular Weight |
613.5 g/mol |
IUPAC Name |
disodium;2-anilino-5-[(2E)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatophenyl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2Na/c30-21-13-12-20(24(31)23(21)29-26-16-6-9-18(10-7-16)38(32,33)34)28-27-17-8-11-19(22(14-17)39(35,36)37)25-15-4-2-1-3-5-15;;/h1-14,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-20+,29-23+;; |
InChI Key |
SUUQRZUQUHGSIZ-IKIWULDWSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N/N=C/3\C=CC(=O)/C(=N\NC4=CC=C(C=C4)S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=NNC4=CC=C(C=C4)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with resorcinol to form an intermediate azo compound.
Second Diazotization and Coupling: This intermediate undergoes a second diazotization and is coupled with 2-phenylaminobenzenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted azo compounds.
Scientific Research Applications
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.
Mechanism of Action
The mechanism of action of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate involves its interaction with molecular targets through its azo groups and sulfonate functionalities. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or stability. The compound’s ability to form stable complexes with various substrates is key to its effectiveness in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous azo dyes and sulphonated aromatic systems. Key differences arise in the number of azo groups, substituent types, and solubility profiles.
Table 1: Structural and Functional Comparison
Key Findings
However, this may reduce photostability due to higher UV sensitivity .
Sulphonates and Solubility : The disodium sulphonate groups in the target compound improve water solubility relative to carboxylic acid-containing derivatives (e.g., benzothiazole-azo benzoic acids), which exhibit lower solubility due to protonation at acidic pH . Trisodium analogues with three sulphonate groups (e.g., ) show even greater solubility, suitable for high-pH industrial processes.
Functional Substituents: Phenylamino Group: The target’s phenylamino (-NHPh) group may enhance binding to cellulose fibers in textiles, a feature absent in naphthalene-based disodium sulphonates . Dihydroxy Groups: The 2,4-dihydroxy configuration enables chelation with metal ions (e.g., Cr³⁺, Cu²⁺), useful in mordant dyeing. This contrasts with nitro-substituted analogs, which lack metal coordination sites .
Stability :
- The target compound’s moderate lightfastness is typical of azo dyes but inferior to benzothiazole hybrids (e.g., ), where rigid heterocyclic structures resist photodegradation.
- Thermal stability is lower than nitro-substituted azo dyes due to the absence of electron-withdrawing nitro groups, which stabilize the azo linkage .
Biological Activity
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate, commonly known as Acid Brown 213 (C.I. 20175), is an azo dye with significant biological activity. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.
- Molecular Formula : CHNNaOS
- Molecular Weight : 613.53 g/mol
- CAS Number : 6416-67-7
- Structural Features : The compound features azo linkages and sulfonate groups, contributing to its reactivity and solubility in aqueous environments.
The biological activity of this compound primarily arises from its ability to interact with cellular components:
- Redox Reactions : The compound can participate in redox reactions, influencing cellular processes and biochemical pathways. It acts as a ligand that forms complexes with metal ions, which can modulate enzyme activities and signal transduction pathways.
- Fluorescent Probes : Its structural characteristics allow it to serve as a fluorescent probe in biological imaging, facilitating the tracking of cellular processes such as apoptosis and cell division.
- Antimicrobial Activity : Research indicates that derivatives of azo compounds exhibit significant antibacterial and antifungal properties. For instance, studies show that similar compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
Antimicrobial Properties
A study evaluating the antimicrobial activity of various azo dye derivatives found that certain compounds exhibited potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electronegative groups was noted to enhance activity when appropriately positioned on the aromatic rings .
Cytotoxicity
Research has also assessed the cytotoxic effects of azo compounds on cancer cell lines. The results indicate that some derivatives can induce apoptosis in cancer cells through oxidative stress mechanisms. This suggests potential therapeutic applications in oncology .
Case Studies
- Antibacterial Efficacy : A series of synthesized azo compounds were tested for their antibacterial properties. Among these, certain derivatives were found to be highly effective against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the specific compound and bacterial strain .
- Fluorescence Imaging : In a study involving cellular imaging, this compound was used to visualize live cell dynamics. The compound's fluorescence was utilized to track mitochondrial activity in real-time, demonstrating its utility in cell biology research.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | Applications |
|---|---|---|---|
| This compound | CHNNaOS | Antibacterial, Antifungal | Fluorescent probe, Antimicrobial agent |
| Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate | CHNNaOS | Antioxidant properties | Dye production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
